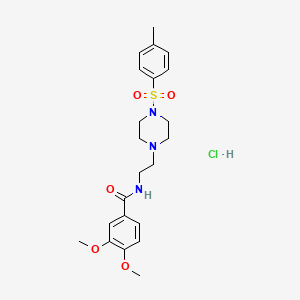

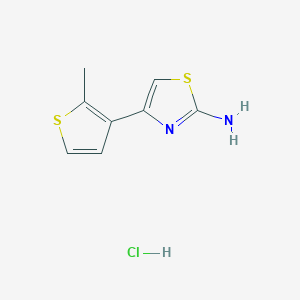

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a chemical compound that has been widely researched for its potential use in scientific applications. This compound is a member of the quinoline family and has been shown to have interesting biochemical and physiological effects. In

Scientific Research Applications

Binding to Sigma-2 Receptors

Research into similar compounds, like the benzamide analogues RHM-1 and RHM-2, has shown their potential in binding to sigma-2 (σ2) receptors. These compounds, including [3H]RHM-1 and [3H]RHM-2, have been radiolabeled and evaluated for their affinity towards σ2 receptors. [3H]RHM-1, in particular, exhibited a higher affinity for σ2 receptors compared to [3H]RHM-2, indicating its utility as a ligand for studying σ2 receptors in vitro. The pharmacological profile of [3H]RHM-1 aligns with known σ2 receptor ligands, highlighting its relevance in research focused on understanding σ2 receptor function and potentially targeting these receptors in various diseases, including cancer and neurological disorders (Jinbin Xu et al., 2005).

Development of PET Radiotracers

Compounds like RHM-1 have also been explored as leads for tumor diagnosis due to their high affinity at σ2 receptors. The development of hybrid structures between high-affinity σ2 receptor ligands has been aimed at creating good candidates for σ2 PET tracers. This research avenue is particularly important for advancing diagnostic tools in oncology, offering potential for more precise tumor detection and monitoring. Challenges such as interaction with P-glycoprotein (P-gp), which may limit the use of these compounds as σ2 receptor PET agents in P-gp overexpressing tumors, are being addressed to optimize their applicability (C. Abate et al., 2011).

Imaging Sigma-2 Receptor Status in Solid Tumors

The development of fluorine-18 labeled benzamide analogues for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors showcases another critical application. These compounds, through radiolabeling with fluorine-18, allow for the non-invasive imaging of σ2 receptors in tumors, offering insights into tumor biology, response to therapy, and potential for guiding treatment decisions. Biodistribution studies of these compounds have demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, making them promising tools for clinical imaging applications (Z. Tu et al., 2007).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: React 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride.", "Step 2: React 4-butoxybenzoyl chloride with 2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound, 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide." ] } | |

CAS RN |

851406-19-4 |

Molecular Formula |

C23H26N2O4 |

Molecular Weight |

394.471 |

IUPAC Name |

4-butoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C23H26N2O4/c1-3-4-13-29-19-8-5-16(6-9-19)22(26)24-12-11-18-14-17-7-10-20(28-2)15-21(17)25-23(18)27/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,24,26)(H,25,27) |

InChI Key |

NOHSMVXAJOQMPE-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide](/img/structure/B2717628.png)

![1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717631.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2717633.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2717637.png)

![2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2717641.png)

![1-[[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2717642.png)

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)

![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)